molecular formula C29H38N8O6S B2543114 (3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide

(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide

Cat. No.: B2543114
M. Wt: 626.7 g/mol
InChI Key: ROSSMRMVAUYSKN-LTKSESKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrulline-specific Probe-biotin is an affinity probe designed for the detection or immobilization of citrullinated proteins through interaction with the biotin ligand. This compound contains a phenylglyoxal group that selectively labels citrulline over arginine at acidic pH . It is a biotinylated form of citrulline-specific probe-rhodamine, where biotin replaces the rhodamine fluorophore .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Citrulline-specific Probe-biotin involves the incorporation of a phenylglyoxal group that selectively labels citrulline. The detailed synthetic route includes the following steps:

Industrial Production Methods: The industrial production of Citrulline-specific Probe-biotin follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Citrulline-specific Probe-biotin primarily undergoes substitution reactions where the phenylglyoxal group reacts with citrulline residues in proteins.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the citrulline-labeled protein, which can be detected or immobilized through the biotin ligand .

Mechanism of Action

Citrulline-specific Probe-biotin exerts its effects through the selective labeling of citrulline residues in proteins. The phenylglyoxal group reacts with the citrulline residues, forming a stable adduct. The biotin ligand then allows for the detection or immobilization of the labeled proteins through interaction with streptavidin or other biotin-binding proteins .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Citrulline-specific Probe-biotin is unique due to its biotin ligand, which allows for easy detection and immobilization of labeled proteins. This makes it highly useful in various biochemical and medical applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[4-[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]butanoylamino]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N8O6S/c1-18(28(42)32-20-7-4-6-19(14-20)23(39)16-38)37-15-21(35-36-37)8-5-11-26(41)31-13-12-30-25(40)10-3-2-9-24-27-22(17-44-24)33-29(43)34-27/h4,6-7,14-16,18,22,24,27H,2-3,5,8-13,17H2,1H3,(H,30,40)(H,31,41)(H,32,42)(H2,33,34,43)/t18?,22-,24-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSMRMVAUYSKN-LTKSESKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CCCC(=O)NCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CCCC(=O)NCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Reactant of Route 2
(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Reactant of Route 3
(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Reactant of Route 4
(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Reactant of Route 5
Reactant of Route 5
(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Reactant of Route 6
Reactant of Route 6
(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide

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